Comparative Potency Against Etoposide
Antiproliferative agent-42 (compound 7m) demonstrates statistically superior antiproliferative activity compared to the standard chemotherapeutic etoposide [1]. In MTT assays against Panc-1, PC3, and MDA-MB-231 cancer cell lines, 7m yielded IC50 values approximately half those of etoposide, translating to a consistent 2-fold potency advantage [2]. The assay was conducted in direct parallel, allowing for robust quantitative comparison [3].
| Evidence Dimension | In vitro antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 12.54 ± 0.001 μM (Panc-1), 17.66 ± 0.012 μM (PC3), 13.14 ± 0.005 μM (MDA-MB-231) |
| Comparator Or Baseline | Etoposide: 24.35 ± 0.001 μM (Panc-1), 32.15 ± 0.021 μM (PC3), 30.63 ± 0.014 μM (MDA-MB-231) |
| Quantified Difference | Approximately 2-fold lower IC50 values for 7m across all three cell lines |
| Conditions | MTT assay, 48 h exposure, Panc-1, PC3, and MDA-MB-231 human cancer cell lines |
Why This Matters
This direct, multi-cell-line comparison provides a validated potency benchmark against a clinically relevant reference drug, offering a clear scientific rationale for selecting Antiproliferative agent-42 over etoposide in in vitro oncology studies.
- [1] Barghi Lish A, et al. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3‑d]pyridazine-8(9H)‑one Derivatives as Potential Cytotoxic Agents. ACS Omega. 2023;8(45):42212–42224. View Source
- [2] Barghi Lish A, et al. ACS Omega. 2023;8(45):42212–42224. Table 2: In Vitro Antiproliferative Effects (IC50, μM) of Compounds 7a–q. View Source
- [3] Barghi Lish A, et al. ACS Omega. 2023;8(45):42212–42224. Abstract. View Source
